4-(Morpholinomethyl)piperidin-4-ol
Overview
Description
4-(Morpholinomethyl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 4-(Morpholinomethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This makes it a potential treatment for HIV-1 .
Biochemical Analysis
Biochemical Properties
4-(Morpholinomethyl)piperidin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is believed to anchor the ligand to the receptor .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antagonistic activity against the CCR5 receptor, thereby inhibiting the entry of HIV-1 into cells . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor through a strong salt-bridge interaction, which inhibits the receptor’s activity and prevents HIV-1 from entering the cell . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on HIV-1 inhibition, with higher doses leading to more significant inhibition . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of HIV-1 inhibition
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidin-4-ol, followed by the addition of morpholine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Morpholinomethyl)piperidin-4-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: A precursor in the synthesis of 4-(Morpholinomethyl)piperidin-4-ol, known for its use in various chemical reactions.
Morpholine: A key reactant in the synthesis, widely used in organic chemistry and industrial applications.
Uniqueness
This compound is unique due to its combined structural features of both piperidine and morpholine, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12/h11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYVVPHRJPUIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008225 | |
Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885654-56-8 | |
Record name | 4-[(Morpholin-4-yl)methyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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